

Isogranulatimide: A Potent and Selective Chk1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isogranulatimide*

Cat. No.: B8811538

[Get Quote](#)

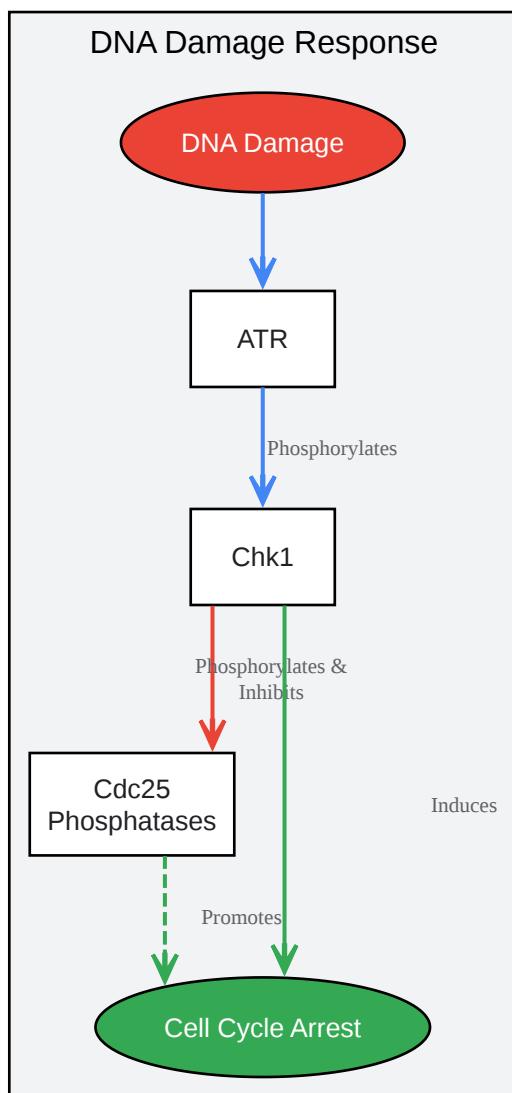
Isogranulatimide, a marine-derived alkaloid, demonstrates notable selectivity for Checkpoint Kinase 1 (Chk1) over other kinases, positioning it as a promising candidate for cancer therapy, particularly in sensitizing p53-deficient cancer cells to DNA-damaging agents. This guide provides a comparative analysis of **isogranulatimide**'s performance against other kinases, supported by available experimental data.

Kinase Selectivity Profile of Isogranulatimide

In vitro kinase assays have been instrumental in defining the inhibitory profile of **isogranulatimide**. The compound exhibits potent inhibition of Chk1 with a half-maximal inhibitory concentration (IC50) of 0.1 μ M.^[1] In a screening against a panel of 13 other protein kinases, **isogranulatimide** showed significant inhibitory activity only against Glycogen Synthase Kinase-3 β (GSK-3 β) with an IC50 of 0.5 μ M.^[1] Notably, it did not inhibit Protein Kinase C beta (PKC β), a target of the broader kinase inhibitor UCN-01, which shares some structural resemblance with **isogranulatimide**.^[1] This highlights the favorable selectivity profile of **isogranulatimide**.

Comparative Inhibitory Activity of Isogranulatimide

Kinase	Isogranulatimide IC50 (μ M)	UCN-01 IC50 (μ M)
Chk1	0.1 ^[1]	0.007 ^[1]
GSK-3 β	0.5 ^[1]	-
PKC β	No inhibition ^[1]	0.001 ^[1]


- Data not available in the cited sources.

Mechanism of Chk1 Inhibition

Structural studies have revealed that **isogranulatimide** binds to the ATP-binding pocket of the Chk1 catalytic domain.^[1] This binding is stabilized by hydrogen bonds with the backbone carbonyl oxygen of glutamate 85 and the amide nitrogen of cysteine 87.^[1] A key feature of **isogranulatimide**'s interaction with Chk1 is the interaction of its basic N15 atom with glutamate 17, which induces a conformational change in the glycine-rich loop of the kinase.^[1] This unique interaction is believed to contribute significantly to its inhibitory potency and selectivity.^[1]

Chk1 Signaling Pathway in DNA Damage Response

The following diagram illustrates the central role of Chk1 in the DNA damage response pathway, a critical process for maintaining genomic integrity. DNA damage activates ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to cell cycle arrest and allowing time for DNA repair.

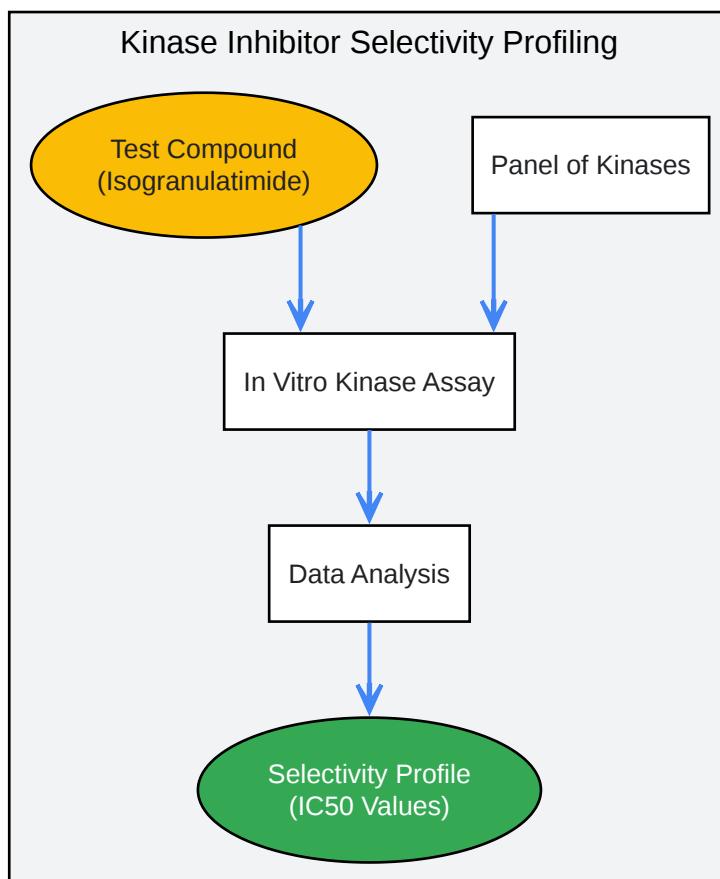
[Click to download full resolution via product page](#)

Caption: Simplified Chk1 signaling pathway in response to DNA damage.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of **isogranulatimide** against various kinases is determined using an in vitro kinase assay. The following is a generalized protocol:


- Reaction Mixture Preparation: A reaction mixture is prepared containing the specific kinase, a suitable substrate (e.g., a peptide or protein that the kinase phosphorylates), and a kinase

buffer.

- Inhibitor Addition: **Isogranulatimide**, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (adenosine triphosphate), often radiolabeled (e.g., [γ -³²P]ATP) to allow for the detection of substrate phosphorylation.
- Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.
- Termination of Reaction: The reaction is stopped, typically by adding a solution that denatures the kinase or by spotting the reaction mixture onto a membrane that binds the substrate.
- Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by measuring the radioactivity incorporated into the substrate using a scintillation counter or by autoradiography.
- IC50 Determination: The percentage of kinase inhibition is calculated for each concentration of **isogranulatimide**. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like **isogranulatimide** against a panel of kinases.

[Click to download full resolution via product page](#)

Caption: General workflow for determining kinase inhibitor selectivity.

Conclusion

Isogranulatimide stands out as a selective inhibitor of Chk1. Its potency against Chk1, coupled with its minimal activity against a panel of other kinases, underscores its potential as a targeted therapeutic agent. Further investigation into its efficacy in preclinical and clinical settings is warranted to fully elucidate its therapeutic benefits in cancer treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inhibition of Chk1 by the G2 DNA damage checkpoint inhibitor isogranulatimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isogranulatimide: A Potent and Selective Chk1 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8811538#isogranulatimide-s-selectivity-for-chk1-over-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com